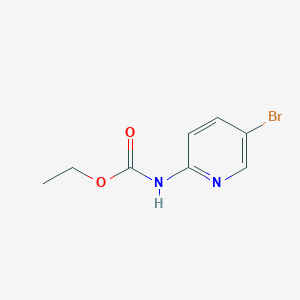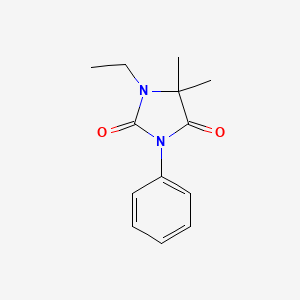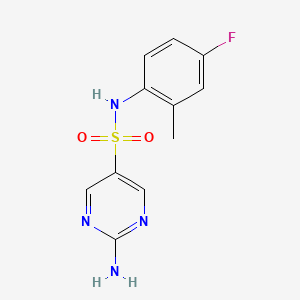
Ethyl (5-bromopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-bromopyridin-2-yl)carbamate, also known as EBP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a variety of biological effects. In
Mechanism of Action
Ethyl (5-bromopyridin-2-yl)carbamate is a potent inhibitor of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTPs, this compound can enhance the activity of signaling pathways that are important for cell growth and survival. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can enhance the activity of signaling pathways that are important for cell growth and survival, and it can also inhibit the activity of enzymes that are involved in the regulation of the immune system. In addition, this compound has been shown to have anti-inflammatory effects and to enhance the immune response to tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl (5-bromopyridin-2-yl)carbamate in lab experiments is its potency as a PTP inhibitor. This allows researchers to study the effects of PTP inhibition on cellular signaling pathways and to investigate the role of PTPs in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on Ethyl (5-bromopyridin-2-yl)carbamate. One area of interest is the development of more potent and selective PTP inhibitors. Another area of interest is the investigation of the role of PTPs in various disease states, including cancer and autoimmune disorders. In addition, there is a need for further research on the potential toxicity of this compound and other PTP inhibitors, as well as their potential use as therapeutic agents.
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have a variety of biological effects. While there are some limitations to its use, this compound has the potential to be a valuable tool for investigating the role of PTPs in various biological processes and disease states. Further research is needed to fully understand the potential of this compound and other PTP inhibitors as therapeutic agents.
Synthesis Methods
The synthesis of Ethyl (5-bromopyridin-2-yl)carbamate involves the reaction of 5-bromopyridin-2-amine with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been used successfully in many laboratories and has been reported in several scientific journals.
Scientific Research Applications
Ethyl (5-bromopyridin-2-yl)carbamate has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to inhibit the growth of cancer cells and to enhance the immune response to tumors. In addition, this compound has been used to study the role of PTPs in the nervous system and to investigate the mechanisms of synaptic transmission.
properties
IUPAC Name |
ethyl N-(5-bromopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKTUPAXGHJDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![6-{[(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid](/img/structure/B7561333.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)
![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)